2,2-Dimethylbutanimidamide;hydrochloride

Description

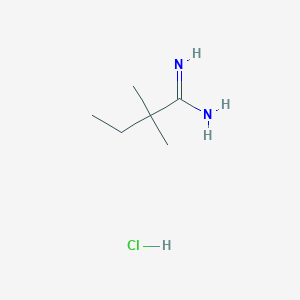

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylbutanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-4-6(2,3)5(7)8;/h4H2,1-3H3,(H3,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMODVICTOMUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethylbutanimidamide;hydrochloride

Precursor Chemistry and Synthetic Routes to 2,2-Dimethylbutanamidine Base

The formation of the amidine functional group from nitrile precursors is a cornerstone of this synthesis. The steric hindrance imposed by the t-butyl group in the 2,2-dimethylbutane (B166423) structure requires carefully selected methodologies to achieve efficient conversion.

Synthesis from 2,2-Dimethylpropanenitrile Analogues and Related Nitriles

The Pinner reaction and its modifications represent a classical and widely employed route for converting nitriles into amidines. This method typically involves a two-step process. First, the nitrile (e.g., 2,2-dimethylbutanenitrile) reacts with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride salt. wikipedia.org This intermediate is then treated with ammonia (B1221849) to yield the desired amidine hydrochloride. wikipedia.orgresearchgate.net

Alternative methods utilize organometallic reagents or transition metal catalysts to facilitate the addition of nitrogen-containing nucleophiles to the nitrile group. For instance, the use of Lewis acids can activate the nitrile, making it more susceptible to nucleophilic attack. mdpi.com

| Method | Key Reagents | Intermediate | General Yield | Key Considerations |

|---|---|---|---|---|

| Pinner Reaction | Nitrile, Alcohol, Anhydrous HCl, Ammonia | Imidate Hydrochloride | Moderate to High | Requires strictly anhydrous conditions. wikipedia.org |

| Lewis Acid Catalysis | Nitrile, Amine Source, Lewis Acid (e.g., AlCl₃, ZnCl₂) | Activated Nitrile Complex | Variable | Requires stoichiometric amounts of Lewis acid. mdpi.com |

| Organometallic Addition | Nitrile, Lithium Amides (e.g., LiNH₂) | Amidine Salt | Good | Reaction carried out in non-protic solvents like benzene (B151609) or liquid ammonia. researchgate.net |

Ammonification and Amine-Based Routes to Amidine Formation

Direct ammonification involves the reaction of a nitrile with ammonia or its derivatives. This approach is often challenging due to the low electrophilicity of the nitrile carbon and the high activation energy required. Consequently, these reactions typically necessitate high temperatures, high pressures, or the use of catalysts.

Transition-metal catalysis has emerged as a powerful tool for the direct synthesis of amidines from nitriles and amines. mdpi.com Copper salts, for example, have been shown to effectively catalyze the nucleophilic addition of amines to nitriles under an oxygen atmosphere. mdpi.com This method offers a more direct route to N-substituted or unsubstituted amidines, depending on the amine source used. The choice of solvent can significantly impact the reaction yield, with polar solvents like 2,2,2-trifluoroethanol (B45653) (TFE) often providing superior results. mdpi.com

| Catalyst System | Amine Source | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| CuCl / 2,2'-bipyridine | Primary/Secondary Amines | 100 °C, TFE solvent, O₂ atmosphere | Efficient for N-substituted amidines. | mdpi.com |

| Ytterbium Amides | Anilines | 100 °C, Solvent-free | Good yields for N-arylamidines. | organic-chemistry.org |

| Mercaptocarboxylic Acid | Ammonia, Alkylamines | Absence of ammonium (B1175870) salt | Avoids metal catalysts. | google.com |

Optimized Synthetic Strategies for Hydrochloride Salt Formation

Once the 2,2-dimethylbutanamidine free base is synthesized, it is converted into its more stable and crystalline hydrochloride salt. This step is crucial for purification, handling, and storage of the compound.

Controlled Protonation and Salt Isolation Techniques

The formation of the hydrochloride salt is an acid-base reaction where the amidine, acting as a base, is protonated by hydrochloric acid. youtube.com The key to obtaining a pure, crystalline product lies in the controlled addition of HCl to a solution of the amidine base. researchgate.net The pKa of the amidine dictates that protonation occurs readily. nih.gov

The choice of solvent is critical for isolation. A solvent in which the amidine free base is soluble but the hydrochloride salt is insoluble is ideal, as this allows for direct precipitation of the product upon addition of HCl. gla.ac.uk Common solvents for this purpose include isopropanol, diethyl ether, or dioxane, often using a solution of HCl in that solvent to maintain anhydrous conditions and prevent hydrolysis. The salt can then be isolated by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum.

Considerations for High Yield and Purity in Scale-Up

Transitioning the synthesis from a laboratory to a larger scale introduces several challenges that must be addressed to maintain high yield and purity.

Key Scale-Up Considerations:

Byproduct Removal: In methods like the Pinner reaction, a common byproduct is ammonium chloride (NH₄Cl), which can co-precipitate with the desired product. google.com Efficient removal of NH₄Cl is essential for achieving high purity and may require specific purification steps, such as recrystallization from a suitable solvent system or washing with a solvent that selectively dissolves the impurity.

Thermal Management: The protonation reaction is exothermic. On a large scale, efficient heat dissipation is necessary to prevent side reactions and ensure consistent product quality. This often requires the use of jacketed reactors with controlled cooling.

Reagent Addition: The rate of addition of hydrochloric acid must be carefully controlled to manage the exotherm and to influence the crystal size and morphology of the final product, which affects its filtration and drying characteristics.

Material Handling: The final product is often a crystalline solid. The process must be designed for efficient solid handling, including filtration, washing, and drying, to minimize product loss and ensure operator safety.

| Challenge | Potential Impact | Mitigation Strategy |

|---|---|---|

| Heat Removal (Exotherm) | Side reactions, impurity formation, poor crystal form. | Use of jacketed reactors, controlled (slow) addition of HCl, monitoring internal temperature. |

| Ammonium Chloride Contamination | Lowers product purity and overall yield. | Optimize reaction stoichiometry, develop specific recrystallization or washing protocols. google.com |

| Crystal Size Control | Poor filtration, difficult drying, inconsistent bulk density. | Controlled cooling profiles, seeding, selection of appropriate solvent/anti-solvent system. |

| Solvent Selection | Low yield, co-precipitation of impurities, difficult isolation. | Screening for solvents that maximize product insolubility while keeping impurities in solution. nih.gov |

Green Chemistry Principles in 2,2-Dimethylbutanimidamide;hydrochloride Synthesis

The direct catalytic conversion of nitriles to amidines is inherently more atom-economical than multi-step procedures that use stoichiometric activating agents. ucl.ac.uk The development of catalytic methods, particularly those using earth-abundant metals or organocatalysts, is a key focus. mdpi.com

Solvent choice is another critical aspect. Traditional syntheses often use volatile organic compounds (VOCs). Green chemistry encourages the use of safer, more sustainable solvents. Recent research has explored using greener ethereal solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) for related organometallic reactions. rsc.org Enzymatic methods, while still nascent for this specific transformation, represent a frontier in green chemistry, offering high selectivity under mild aqueous conditions. nih.gov

| Green Chemistry Principle | Application in Amidine Synthesis |

|---|---|

| Prevention | Optimizing reactions to minimize byproduct formation (e.g., NH₄Cl). |

| Atom Economy | Employing direct addition/catalytic routes over methods requiring stoichiometric activating agents. ucl.ac.uk |

| Less Hazardous Syntheses | Avoiding highly toxic reagents and intermediates. |

| Safer Solvents & Auxiliaries | Replacing traditional VOCs with greener alternatives like 2-MeTHF or water where possible. rsc.org |

| Energy Efficiency | Developing catalytic methods that proceed at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials or solvents. |

| Reduce Derivatives | Using one-pot procedures to avoid protection/deprotection steps. |

| Catalysis | Preferring catalytic (metal or organocatalysts) over stoichiometric reagents. mdpi.comresearchgate.net |

Solvent-Free or Environmentally Benign Solvent Systems

Traditional synthesis of amidines, often through multi-step processes like the Pinner reaction, has historically relied on conventional organic solvents. wikipedia.orgjk-sci.com These solvents, while effective, often pose environmental and health risks. The principles of green chemistry encourage the replacement of such hazardous solvents with more sustainable alternatives. nih.gov

Modern approaches to amidine synthesis are increasingly exploring the use of environmentally benign solvent systems. Research has demonstrated the successful synthesis of amidines and related compounds in greener solvents, including bio-derived ethers like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME). acs.orgrsc.org For instance, an improved Pinner reaction has been developed using a 4N-HCl solution in CPME, which allows for direct product isolation by simple filtration, reducing the need for extensive purification steps. researchgate.net

Table 1: Comparison of Solvents for Amidine Synthesis

| Solvent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Aprotic | Dichloromethane, Dioxane | Well-established procedures, good solubility for reactants. | Toxic, environmentally persistent, high disposal costs. numberanalytics.com |

| Bio-Derived Ethers | 2-MeTHF, CPME | Derived from renewable resources, lower toxicity, resists peroxide formation (CPME). | May require optimization of reaction conditions. |

| Alcohols | Methanol, Ethanol | Readily available, relatively low toxicity. | Can participate in side reactions, may require anhydrous conditions. |

| Solvent-Free (Neat) | N/A | Eliminates solvent waste, can lead to faster reaction rates, simplifies purification. | Requires thermally stable reactants, may be limited by reactant miscibility or viscosity. |

Furthermore, the development of solvent-free, or "neat," reaction conditions represents a significant step forward. researchgate.net Catalyst-free methodologies for amidine synthesis can be achieved under solvent-free conditions, sometimes at elevated temperatures, by reacting amines directly with nitriles. organic-chemistry.orgacs.org These approaches entirely eliminate solvent-related waste and can lead to simplified product isolation and higher throughput.

Atom Economy and Waste Minimization in Amidination Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy, meaning there are no waste atoms generated as byproducts. sigmaaldrich.com

Traditional routes to amidines, such as the Pinner reaction, often exhibit less-than-ideal atom economy. The process involves reacting a nitrile with an alcohol and a strong acid (like HCl) to form an imidate salt (a Pinner salt), which is then treated with an amine to yield the amidine hydrochloride. wikipedia.orgsemanticscholar.orgorganic-chemistry.org While effective, this multi-step synthesis generates stoichiometric byproducts at each stage.

A hypothetical Pinner reaction to form this compound from 2,2-Dimethylbutanenitrile illustrates this point:

Step 1: C₆H₁₁N + CH₃OH + HCl → [C₇H₁₆NO]Cl (Methyl 2,2-dimethylbutanimidate hydrochloride) Step 2: [C₇H₁₆NO]Cl + NH₃ → C₆H₁₅N₂Cl + CH₃OH

To improve atom economy, modern research focuses on catalytic, direct addition reactions. The most atom-economical approach to synthesizing an amidine is the direct addition of an amine to a nitrile. rsc.org This transformation is challenging due to the low electrophilicity of the nitrile group but can be facilitated by various catalysts. rsc.orgresearchgate.net Lewis acids and transition metal catalysts, for example, can activate the nitrile, enabling the direct nucleophilic attack of an amine. rsc.orgmdpi.com This method, if perfected, would approach 100% atom economy, as all atoms from the nitrile and the amine are incorporated into the final amidine product.

Beyond atom economy, a holistic approach to waste minimization is crucial in industrial processes. researchgate.net This involves several strategies:

Catalyst Selection: Utilizing catalytic reagents over stoichiometric ones significantly reduces waste, as the catalyst is used in small amounts and can often be recycled. ucl.ac.uk

Process Optimization: Adjusting reaction parameters such as temperature, pressure, and reaction time can maximize yield and minimize the formation of impurities and byproducts. mdpi.com

Waste Stream Treatment: Developing methods to treat or repurpose byproducts from the reaction can turn a waste stream into a valuable resource, aligning with the principles of a circular economy. utexas.edu

Table 2: Waste Minimization Strategies in Amidination

| Strategy | Description | Application Example |

|---|---|---|

| Improve Atom Economy | Design syntheses where the maximum number of reactant atoms end up in the final product. | Direct catalytic addition of ammonia to 2,2-Dimethylbutanenitrile. |

| Use of Catalysts | Employing catalytic rather than stoichiometric reagents to reduce inorganic waste. | Using a recyclable Lewis acid catalyst to promote the nitrile-amine coupling. |

| Solvent Reduction/Elimination | Conducting reactions under solvent-free conditions or in recyclable, benign solvents. | Performing the amidination in a neat melt or using recyclable CPME. |

| Process Intensification | Combining multiple reaction steps into a single, one-pot procedure to reduce separation and purification waste. rsc.org | A one-pot synthesis from nitrile to the final amidine hydrochloride without isolating the intermediate Pinner salt. |

By integrating these advanced methodologies, the synthesis of this compound and other amidine compounds can be shifted towards more sustainable and economically viable manufacturing processes.

Chemical Transformations and Functional Group Interconversions of 2,2 Dimethylbutanimidamide;hydrochloride

Reactivity Profiles of the Amidine Functional Group

The amidine moiety, RC(NR')NR''₂, possesses a unique electronic structure that combines features of an amine and an imine. This duality confers a rich and versatile reactivity profile. The sp²-hybridized nitrogen is basic and can be protonated, while the sp³-hybridized nitrogen's lone pair is also available for reaction. wikipedia.org The carbon atom double-bonded to one of the nitrogens is an electrophilic center susceptible to attack by nucleophiles.

The imine carbon of the amidine group in 2,2-Dimethylbutanimidamide is electrophilic and can undergo nucleophilic addition. This reactivity is analogous to that of other C=N double bonds, though it can be modulated by the substitution pattern on the nitrogen atoms. The addition of a nucleophile to the imine carbon results in the formation of a tetrahedral intermediate. Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then be protonated or undergo further transformation.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom of the C=N double bond. This type of reaction is fundamental in the synthesis of more complex molecules from simpler amidine precursors. nih.govmdpi.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | N,N'-disubstituted aminal |

| Organometallics | Grignard Reagents (R-MgBr) | Tetrahedral addition product |

| Amines | Primary or Secondary Amines | Aminal or subsequent products |

| Thiols | Thiols (R-SH) | Thioaminal intermediate |

This table presents potential reactions based on the general reactivity of the amidine functional group.

The nitrogen atoms in the 2,2-Dimethylbutanimidamide moiety possess lone pairs of electrons, rendering them nucleophilic centers capable of reacting with a variety of electrophiles. sphinxsai.com Protonation is the most fundamental of these reactions, accounting for the basicity of amidines. wikipedia.org Beyond protonation, the nitrogen atoms can attack other electrophilic species, leading to the formation of new covalent bonds and functionalized amidine derivatives. This reactivity is a cornerstone for the chemical modification and elaboration of the amidine structure. researchgate.netuq.edu.au The specific nitrogen atom that reacts can depend on steric and electronic factors.

Table 2: Electrophilic Functionalization Reactions at Nitrogen

| Electrophile Type | Reagent Example | Product Type |

|---|---|---|

| Alkylating Agent | Methyl Iodide (CH₃I) | N-Alkylamidinium salt |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | N-Acylamidine |

| Halogenating Agent | N-Bromosuccinimide (NBS) | N-Haloamidine |

| Silylating Agent | Trimethylsilyl (B98337) Chloride (TMSCl) | N-Silylamidine |

This table illustrates common electrophilic reactions at the amidine nitrogen atoms based on established chemical principles.

Derivatization Strategies for Structural Elaboration

The reactivity of the amidine functional group allows for numerous derivatization strategies to modify the structure of 2,2-Dimethylbutanimidamide. These transformations are key for synthesizing analogs with altered properties or for incorporating the amidine scaffold into larger molecular frameworks.

N-alkylation involves the reaction of the amidine with an alkylating agent, such as an alkyl halide. nih.gov The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. nih.govgoogle.com This typically results in the formation of an N-alkylated amidinium salt.

N-acylation occurs when the amidine reacts with an acylating agent, like an acyl chloride or an acid anhydride. mdpi.com The nitrogen atom's lone pair attacks the carbonyl carbon of the acylating agent, leading to the formation of an N-acylamidine. researchgate.net This reaction introduces a carbonyl group adjacent to the amidine nitrogen, which can significantly alter the electronic properties of the functional group.

Table 3: N-Alkylation and N-Acylation Reagents and Products

| Reaction Type | Reagent | Product Structure |

|---|---|---|

| N-Alkylation | Ethyl Iodide (CH₃CH₂I) | N-Ethyl-2,2-dimethylbutanimidamide derivative |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-2,2-dimethylbutanimidamide derivative |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-2,2-dimethylbutanimidamide derivative |

| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | N-Benzoyl-2,2-dimethylbutanimidamide derivative |

This table provides examples of derivatization through N-alkylation and N-acylation.

N-haloamidines can be synthesized by treating the parent amidine with an electrophilic halogenating agent. Reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are commonly used for this purpose. The reaction involves the attack of the nucleophilic amidine nitrogen on the electrophilic halogen atom of the reagent. N-haloamidines are versatile synthetic intermediates, with the halogen atom capable of acting as a leaving group or participating in radical reactions. researchgate.netchemrxiv.org

Table 4: Synthesis of N-Haloamidines

| Halogenating Agent | Product |

|---|---|

| N-Chlorosuccinimide (NCS) | N-Chloro-2,2-dimethylbutanimidamide |

| N-Bromosuccinimide (NBS) | N-Bromo-2,2-dimethylbutanimidamide |

| Trichloroisocyanuric Acid (TCCA) | N-Chloro-2,2-dimethylbutanimidamide |

This table lists common reagents for the N-halogenation of amidines.

Silylation of the amidine group in 2,2-Dimethylbutanimidamide can be achieved by reacting it with a silylating agent, such as a silyl (B83357) halide (e.g., trimethylsilyl chloride, TMSCl) or a silyl amide (e.g., N,O-Bis(trimethylsilyl)acetamide, BSA). researchgate.net The reaction typically requires a base to neutralize the acid byproduct (e.g., HCl) and proceeds via nucleophilic attack of an amidine nitrogen on the silicon atom. elsevierpure.com Silylation is often used as a method to protect the N-H group or to increase the volatility of the compound for analytical purposes like gas chromatography. The resulting N-silylated amidine can exhibit altered reactivity. nih.gov

Table 5: Silylation of 2,2-Dimethylbutanimidamide

| Silylating Agent | Base/Condition | Product |

|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Triethylamine (Et₃N) | N-(trimethylsilyl)-2,2-dimethylbutanimidamide |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | N-(tert-butyldimethylsilyl)-2,2-dimethylbutanimidamide |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Heat | N-(trimethylsilyl)-2,2-dimethylbutanimidamide |

This table shows representative silylating agents and the corresponding products.

Exploration of Stereoselective Transformations Involving Amidine Derivatives

While the broader class of amidine derivatives is known to participate in various chemical reactions, specific data relating to 2,2-Dimethylbutanimidamide hydrochloride is absent from the available scientific record.

Asymmetric Induction in Reactions with Chiral Substrates or Catalysts

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, induced by a chiral element present in the substrate, reagent, or catalyst. There is no published research detailing the use of 2,2-Dimethylbutanimidamide hydrochloride in reactions with chiral substrates or under the influence of chiral catalysts to induce asymmetry. Consequently, no data tables or detailed research findings on this topic could be compiled.

Applications of 2,2 Dimethylbutanimidamide;hydrochloride in Complex Molecule Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are fundamental to the structure of many biologically active molecules. Amidines, in general, are valuable precursors for these structures due to their inherent reactivity.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are cyclic structures containing at least two different elements in the ring, commonly nitrogen. They form the backbone of numerous pharmaceuticals and agrochemicals. researchgate.netnih.gov Amidines can serve as versatile building blocks for the synthesis of various nitrogen-containing heterocycles such as pyrimidines, imidazoles, and triazines. This is achieved through condensation reactions with bifunctional reagents. However, no specific studies have been found that utilize 2,2-Dimethylbutanimidamide;hydrochloride for this purpose.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The synthesis of novel pharmaceuticals and agrochemicals often relies on the development of unique molecular scaffolds. researchgate.net While amidine-containing molecules are explored for their biological activities, there is no specific information available that identifies this compound as a precursor for advanced pharmaceutical or agrochemical intermediates. The synthesis of such intermediates often involves multi-step processes where the specific structure of the starting materials is crucial for the final product's efficacy and safety. unodc.orgincb.org

Participation in Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov This approach is valued for its ability to rapidly generate complex molecules and chemical libraries.

Amidine-catalyzed or Amidine-involved Multi-component Reactions

The amidine functional group can participate in or catalyze various MCRs. chemrxiv.orgnih.gov Their basicity and nucleophilicity allow them to activate substrates or be incorporated into the final product. Despite the general utility of amidines in MCRs, there are no specific documented instances of this compound being used in such reactions. Research in this area tends to focus on more complex or functionally diverse amidine structures.

Design and Synthesis of Compound Libraries Leveraging Amidine Reactivity

The creation of compound libraries is a key strategy in drug discovery for identifying new lead compounds. The reactivity of the amidine group makes it a suitable anchor for combinatorial synthesis. However, the design and synthesis of compound libraries specifically leveraging the reactivity of this compound have not been reported.

Contributions to Polymer Chemistry and Material Science

The application of specific small molecules in polymer chemistry and materials science can lead to the development of new materials with unique properties. There is currently no information in the scientific literature to suggest that this compound has been investigated for or has made contributions to polymer chemistry or materials science.

Utilization as a Monomer or Co-monomer in Polymerization Processes

The incorporation of nitrogen-containing compounds is a critical strategy in the development of specialized polymers. Monomers containing amine and amide functionalities are frequently used to impart specific properties to the resulting polymer chains. For instance, acrylamide (B121943) is a well-known monomer used to accelerate the cyclization of nitrile groups in the production of carbon fiber precursors. mdpi.com Specialty acrylamide monomers are also utilized for various crosslinking applications. kowachemical.com

While direct evidence for the use of 2,2-Dimethylbutanimidamide Hydrochloride as a monomer is not extensively documented in readily accessible literature, its structure suggests potential utility. The presence of the imidamide group offers reactive sites that could, under appropriate conditions, participate in polymerization reactions. Hypothetically, it could serve as a co-monomer, where its integration into a polymer backbone could introduce specific functionalities, such as altering solubility, enhancing thermal stability, or providing sites for post-polymerization modification. The development of new multifunctional monomers is an active area of research, with novel structures being designed to act as co-initiators and crosslinkers to create materials with enhanced properties like improved hydrolytic stability. nih.gov

Integration into Functional Materials and Composites

The integration of specific chemical moieties into materials is a key strategy for creating functional materials and composites with tailored properties. The hydrochloride salt of an imidamide, such as 2,2-Dimethylbutanimidamide Hydrochloride, introduces both nitrogen-containing groups and an ionic component. These features could be leveraged in the design of materials with unique characteristics.

For example, nitrogen-containing functional groups are known to be important for applications requiring adhesion, surface modification, or as precursors for conductive materials after pyrolysis. The general class of amidine compounds, to which imidamides are related, has been explored for various applications due to their basicity and ability to form stable complexes.

While specific examples detailing the integration of 2,2-Dimethylbutanimidamide Hydrochloride into composites are scarce, the principles of materials science suggest it could be investigated as:

An additive to modify the surface properties of fillers in a composite material.

A precursor for nitrogen-doped carbon materials.

A component in the synthesis of porous coordination polymers or metal-organic frameworks (MOFs), where the imidamide could act as a ligand.

Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

Amidine and guanidine (B92328) derivatives, which share structural similarities with imidamide compounds, are widely recognized for their roles in catalysis. beilstein-journals.orgnih.gov They can function as strong, non-nucleophilic bases and as ligands for metal complexes that catalyze a variety of organic reactions. beilstein-journals.org These reactions include important transformations like Suzuki, Heck, and Ullmann couplings. beilstein-journals.org

Given this precedent, 2,2-Dimethylbutanimidamide Hydrochloride can be considered a potential precursor for catalysts or ligands. The free base, 2,2-Dimethylbutanimidamide, could be generated from the hydrochloride salt and used as:

A Ligand for Metal Catalysts: The nitrogen atoms of the imidamide group can coordinate with metal centers, influencing the reactivity and selectivity of the catalyst in homogeneous catalysis.

An Organocatalyst: The basic nature of the imidamide functionality could allow it to act as a base catalyst in various organic transformations.

A Precursor for Heterogeneous Catalysts: The compound could be immobilized on a solid support to create a heterogeneous catalyst, offering advantages in terms of catalyst separation and recycling.

The synthesis of nitrogen-containing heterocycles is another area where such precursors are valuable. beilstein-journals.orgnih.gov The reaction of related compounds like cyanoguanidines with various amines, often facilitated by amine hydrochlorides, is a common route to biguanide (B1667054) structures that have applications as catalysts and versatile starting materials. beilstein-journals.orgnih.gov

Computational and Mechanistic Investigations of 2,2 Dimethylbutanimidamide;hydrochloride Reactivity

Quantum Chemical Calculations on Structural Features and Energetics

Quantum chemical calculations are a cornerstone of modern chemistry, offering a lens into the electronic structure and energy landscape of molecules. For 2,2-Dimethylbutanimidamide;hydrochloride, these calculations can predict its geometry, conformational preferences, and the distribution of electrons, which in turn dictate its reactivity.

Amidines can exist in different spatial arrangements (conformers) and as different constitutional isomers (tautomers). Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of 2,2-Dimethylbutanimidamide to identify the most stable conformers and to evaluate the energy barriers for their interconversion.

Tautomerism is a key aspect of amidine chemistry. The 2,2-Dimethylbutanimidamide can exist in tautomeric forms, and quantum chemical calculations can predict the relative stabilities of these forms in the gas phase and in different solvents. The equilibrium between these tautomers is critical as it can influence the compound's reactivity and spectroscopic properties.

Table 1: Calculated Relative Energies of 2,2-Dimethylbutanimidamide Tautomers This table presents hypothetical data based on typical computational results for similar amidine compounds to illustrate the expected energetic differences between tautomers.

| Tautomer | Method/Basis Set | Gas Phase Relative Energy (kcal/mol) | Solvated (Water) Relative Energy (kcal/mol) |

| Tautomer A | B3LYP/6-311+G(d,p) | 0.00 | 0.00 |

| Tautomer B | B3LYP/6-311+G(d,p) | 2.5 | 1.8 |

Protonation States and Basicity Calculations

Amidines are known for their high basicity, a property that is central to their chemical behavior. stackexchange.comunacademy.com The protonation of 2,2-Dimethylbutanimidamide leads to the formation of an amidinium ion, where the positive charge is delocalized over the two nitrogen atoms and the central carbon atom. unacademy.com This charge delocalization results in a highly stabilized conjugate acid, which accounts for the strong basic character of amidines. stackexchange.com

Computational calculations can accurately predict the pKa of the amidine by calculating the Gibbs free energy change for the protonation reaction. The calculated pKa values can vary depending on the computational model and the inclusion of solvent effects, which are crucial for accurate predictions. nih.gov The environment surrounding the amidine group can significantly influence its basicity. nih.gov

Table 2: Calculated Proton Affinity and pKa of 2,2-Dimethylbutanimidamide This table contains illustrative data based on general knowledge of amidine basicity, as specific experimental or computational values for this compound are not readily available.

| Property | Computational Method | Calculated Value |

| Proton Affinity (gas phase) | G4(MP2) | ~240 kcal/mol |

| pKa (in water) | SM D/B3LYP/6-311+G(d,p) | ~12.5 |

Mechanistic Elucidation of Key Chemical Transformations

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools to map out reaction pathways and identify key transition states and intermediates.

For reactions involving this compound, such as nucleophilic additions or cycloadditions, computational methods can be employed to locate the transition state structures. Analysis of these structures provides insights into the bond-forming and bond-breaking processes. For instance, in reactions with electrophiles, the initial nucleophilic attack by the amidine nitrogen is often the rate-determining step. nih.govresearchgate.netacs.org

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. A lower activation energy implies a faster reaction.

Computational modeling allows for the exploration of entire reaction pathways, from reactants to products, through various intermediates and transition states. This mapping helps in understanding the factors that control the selectivity of a reaction. For instance, in reactions with multiple possible outcomes, the calculated energy profile can reveal the most favorable pathway.

Automated reaction pathway search methods can be utilized to discover novel reaction mechanisms that might not be intuitively obvious. nih.govmdpi.com These methods systematically explore the potential energy surface to identify all feasible reaction channels.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of 2,2-Dimethylbutanimidamide This table provides a hypothetical example of calculated activation energies for competing reaction pathways to illustrate the utility of computational modeling in predicting reaction outcomes.

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) |

| Pathway 1 (Desired Product) | DFT (M06-2X/def2-TZVP) | 15.2 |

| Pathway 2 (Side Product) | DFT (M06-2X/def2-TZVP) | 20.5 |

Spectroscopic Characterization and Theoretical Data Correlation

The synergy between experimental spectroscopy and theoretical calculations is a powerful approach for structural elucidation. Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

By comparing the theoretically predicted spectra with the experimentally measured ones, the structure and conformation of this compound can be confirmed. Discrepancies between the calculated and experimental data can often be resolved by considering different conformers, tautomers, or protonation states, thus providing a deeper understanding of the molecular system.

Table 4: Correlation of Experimental and Theoretical Spectroscopic Data for this compound This table presents a hypothetical correlation between experimental and calculated spectroscopic data to demonstrate the validation of computational models.

| Spectroscopic Technique | Experimental Value | Calculated Value | Assignment |

| ¹H NMR (ppm) | 3.15 | 3.10 | -NH₂ protons |

| ¹³C NMR (ppm) | 165.2 | 164.8 | C=N carbon |

| IR (cm⁻¹) | 1640 | 1645 | C=N stretch |

Future Perspectives and Emerging Research Avenues for 2,2 Dimethylbutanimidamide;hydrochloride

Development of Sustainable Synthetic Approaches

The exploration of sustainable synthetic routes for 2,2-Dimethylbutanimidamide;hydrochloride would be a primary focus for future research. Green chemistry principles could be applied to develop efficient and environmentally benign methods for its production. This would involve the use of non-toxic solvents, renewable starting materials, and catalytic processes to minimize waste and energy consumption. Future studies might investigate enzymatic or chemo-enzymatic methods, which could offer high selectivity and milder reaction conditions compared to traditional chemical syntheses.

A hypothetical sustainable synthesis could involve the amination of a suitable precursor, such as a 2,2-dimethylbutanenitrile, using green catalysts and ammonia (B1221849) under optimized conditions. The subsequent conversion to the hydrochloride salt would also be designed to be as atom-economical as possible.

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Areas |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, optimization of reaction parameters. |

| Green Catalysis | Use of reusable and non-toxic catalysts, improved reaction efficiency. | Development of novel catalysts, investigation of reaction mechanisms. |

| Flow Chemistry | Enhanced safety, better process control, potential for scalability. | Design of microreactor systems, optimization of flow conditions. |

Exploration of Novel Catalytic and Organocatalytic Applications

Given the structural features of this compound, which include a reactive imidamide group, future research could explore its potential as a catalyst or ligand in organic synthesis. The nitrogen atoms in the imidamide moiety could coordinate with metal centers, making it a candidate for the development of novel metal-based catalysts.

Furthermore, its potential as an organocatalyst could be investigated. The basic nature of the imidamide group might allow it to act as a Brønsted base catalyst in various organic transformations. Research in this area would involve screening its catalytic activity in a range of reactions, such as aldol (B89426) reactions, Michael additions, and polymerizations.

Expansion into Bio-inspired and Medicinal Chemistry Applications

The structural similarity of the imidamide group to functionalities present in biologically active molecules suggests that this compound could be a valuable scaffold in medicinal chemistry. Future research could focus on synthesizing derivatives of this compound and evaluating their biological activities.

Bio-inspired applications could also be an avenue for exploration. For instance, the ability of the imidamide group to form hydrogen bonds could be exploited in the design of molecules that mimic biological recognition processes. This could lead to the development of new sensors, probes, or drug delivery systems.

Table 2: Potential Medicinal and Bio-inspired Research Directions

| Research Area | Potential Application | Methodology |

| Drug Discovery | Development of new therapeutic agents. | Synthesis of a library of derivatives, high-throughput screening for biological activity. |

| Biomimetic Chemistry | Design of molecules that mimic biological systems. | Computational modeling, synthesis and characterization of bio-inspired materials. |

| Bio-conjugation | Linking the compound to biomolecules for targeted delivery or imaging. | Development of conjugation strategies, in vitro and in vivo evaluation. |

Advanced Material Engineering and Nanotechnology Applications

The properties of this compound could be harnessed for the development of advanced materials and in nanotechnology. Its ability to self-assemble or to be incorporated into larger polymer structures could be investigated. This could lead to the creation of new materials with tailored properties, such as specific mechanical strengths, thermal stabilities, or conductivities.

In nanotechnology, this compound could serve as a building block for the construction of nanoscale architectures. Its functional groups could be used to direct the assembly of nanoparticles or to functionalize surfaces, leading to the development of new sensors, electronic devices, or drug delivery vehicles. Future research would involve detailed studies of its physical and chemical properties at the nanoscale and its interactions with other materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethylbutanimidamide hydrochloride, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions using precursors like dimethylbutanenitrile and ammonium chloride under acidic conditions. Temperature control (e.g., maintaining 0–5°C during HCl addition) and stoichiometric ratios (e.g., 1:1.2 amine-to-acid) are critical to minimize byproducts. Post-synthesis, recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 2,2-Dimethylbutanimidamide hydrochloride, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the dimethyl group (δ ~1.2–1.4 ppm for CH₃) and imidamide proton (δ ~8.5–9.0 ppm).

- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 149.2) and fragmentation patterns .

Q. What safety protocols are essential when handling 2,2-Dimethylbutanimidamide hydrochloride in laboratory settings?

- Methodological Answer : Use fume hoods (P261) and PPE (gloves, lab coats) to avoid inhalation or skin contact (P262). Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and medical observation for delayed toxicity. Storage should be in airtight containers at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 2,2-Dimethylbutanimidamide hydrochloride across different solvents?

- Methodological Answer : Systematic solubility studies using UV-Vis spectrophotometry (λmax ~260 nm) or gravimetric analysis in solvents like DMSO, methanol, and aqueous buffers (pH 4–7) can clarify discrepancies. Control variables include temperature (±0.1°C) and ionic strength. Data normalization to reference standards (e.g., caffeine) reduces experimental error .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions, and how can kinetic studies be designed to validate these pathways?

- Methodological Answer : Use stopped-flow UV-Vis or ¹H NMR kinetics to monitor reaction intermediates. For example, track the disappearance of the imidamide proton (δ ~8.5 ppm) when reacting with acetyl chloride. Arrhenius plots (ln(k) vs. 1/T) can differentiate between concerted (single-step) and stepwise mechanisms .

Q. What strategies mitigate degradation of 2,2-Dimethylbutanimidamide hydrochloride under varying pH and temperature conditions during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV analysis (C18 column, 0.1% TFA mobile phase) quantify degradation products (e.g., hydrolysis to dimethylbutanoic acid). Buffered solutions (pH 5–6) and lyophilization improve shelf life .

Q. How do computational methods (e.g., DFT) predict the compound’s binding affinity in biological systems, and what experimental assays validate these predictions?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like G-protein-coupled receptors. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (KD). Compare computed ΔG values (<±2 kcal/mol) with experimental data .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting reports on the compound’s catalytic activity in asymmetric synthesis?

- Methodological Answer : Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use chiral HPLC (Chiralpak AD-H column) to analyze enantiomeric excess (ee%). Cross-validate with circular dichroism (CD) spectroscopy to confirm stereochemical outcomes .

Q. What experimental controls are critical when investigating the compound’s role in enzyme inhibition studies to avoid false positives/negatives?

- Methodological Answer : Include negative controls (e.g., heat-denatured enzyme) and positive controls (known inhibitors like PMSF for serine proteases). Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. Triplicate runs with statistical analysis (p<0.05) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.